molecular formula C5H5NO3S B13317186 (5-Nitrofuran-2-yl)methanethiol

(5-Nitrofuran-2-yl)methanethiol

Cat. No.: B13317186
M. Wt: 159.17 g/mol
InChI Key: CJABBMPSYURIQT-UHFFFAOYSA-N
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Description

(5-Nitrofuran-2-yl)methanethiol is a chemical compound belonging to the nitrofuran class, characterized by the presence of a nitro group attached to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Nitrofuran-2-yl)methanethiol typically involves the nitration of furan derivatives. One common method is the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . This process yields 5-nitrofuran-2-carbaldehyde, which can then be further modified to introduce the thiol group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Safety measures are crucial due to the reactive nature of the nitrating agents involved.

Chemical Reactions Analysis

Types of Reactions

(5-Nitrofuran-2-yl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Amino derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • 5-Nitrofuran-2-carbaldehyde
  • 5-Nitrofuran-2-carbohydrazide
  • 5-Nitrofuran-2-yl methylene hydrazine

Uniqueness

(5-Nitrofuran-2-yl)methanethiol is unique due to the presence of both a nitro group and a thiol group, which imparts distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C5H5NO3S

Molecular Weight

159.17 g/mol

IUPAC Name

(5-nitrofuran-2-yl)methanethiol

InChI

InChI=1S/C5H5NO3S/c7-6(8)5-2-1-4(3-10)9-5/h1-2,10H,3H2

InChI Key

CJABBMPSYURIQT-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])CS

Origin of Product

United States

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